![molecular formula C16H15BrN2O2 B11688162 2-bromo-N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11688162.png)
2-bromo-N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C22H16Br2N4O2 and a molecular weight of 528.206 g/mol . This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-ethoxybenzaldehyde . The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Chemical Reactions Analysis
2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but differs in the substitution pattern on the benzene ring.
2-bromo-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: This compound has an additional hydroxyl group, which can influence its chemical and biological properties.
The uniqueness of 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H15BrN2O2 |
---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-21-13-9-7-12(8-10-13)11-18-19-16(20)14-5-3-4-6-15(14)17/h3-11H,2H2,1H3,(H,19,20)/b18-11+ |
InChI Key |
WGPUFHQPLQAPHN-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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